molecular formula C22H25N3O3S2 B1225298 N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide

N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide

Cat. No. B1225298
M. Wt: 443.6 g/mol
InChI Key: DJKAYBDAVYLRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide is a member of benzimidazoles.

Scientific Research Applications

Novel Compound Synthesis

Researchers have synthesized a novel compound containing a benzimidazole moiety, similar in structure to N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide. This synthesis involved reactions under specific conditions, with the compound's structure being determined through various analytical techniques such as NMR (Li Ying-jun, 2012).

Antimicrobial Activity

A study explored the synthesis and antimicrobial activity of 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives. These compounds, sharing a structural relation to the compound , exhibited significant antibacterial properties, showcasing their potential in developing new antimicrobial agents (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).

Antibacterial Agents

Another research focused on synthesizing derivatives of benzimidazole and naphthyridin, which exhibited notable antibacterial activity. This underscores the potential of similar compounds, like N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide, in developing new antibacterial drugs (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Antimicrobial and Antioxidant Agents

Research on benzodiazepines bearing benzimidazole and indole moieties indicated potent antimicrobial and antioxidant activities. This highlights the broad applications of benzimidazole derivatives in pharmaceutical development (Basavaraj S Naraboli, J. S. Biradar, 2017).

Antioxidants for Oils

Benzimidazole derivatives have been studied as potential antioxidants for local base oil, demonstrating the versatility of these compounds in industrial applications beyond pharmaceuticals (J. Basta, A. El-Bassoussi, A. Salem, M. Nessim, Mohamed Ahmed, S. Attia, 2017).

properties

Product Name

N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide

Molecular Formula

C22H25N3O3S2

Molecular Weight

443.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[1-(2-phenylethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H25N3O3S2/c1-24(18-12-14-30(27,28)16-18)21(26)15-29-22-23-19-9-5-6-10-20(19)25(22)13-11-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3

InChI Key

DJKAYBDAVYLRCG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CSC2=NC3=CC=CC=C3N2CCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide

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